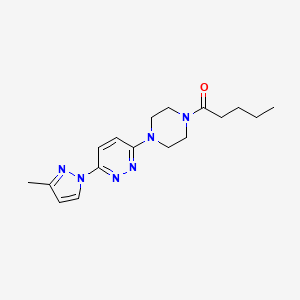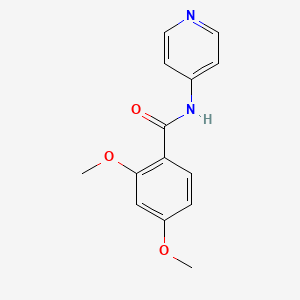![molecular formula C16H21Cl2NO3 B5510719 1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)
1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . It also includes a 2,4-dichlorophenoxyacetyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The 2,4-dichlorophenoxyacetyl group could potentially be introduced using (2,4-dichlorophenoxy)acetyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichlorophenoxyacetyl group could potentially affect the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Controlled-Release Herbicides
The study by Mehltretter et al. (1974) introduces the concept of controlled-release herbicides through the synthesis of 2,4-D (2,4-dichlorophenoxyacetic acid) esters of corn starches. These compositions liberate varying amounts of 2,4-D and soluble esters at rates suggesting potential use as controlled-release herbicides, highlighting an innovative application in agricultural chemistry (Mehltretter et al., 1974).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives showing moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds exhibited antimicrobial and antioxidant activity, underscoring the versatility of pyrrolidine derivatives in developing potential therapeutic agents (Flefel et al., 2018).
Cognition-Enhancing Properties
Lin et al. (1997) investigated 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, ABT-089, demonstrating cognition-enhancing properties in rodent and primate models. This study showcases the potential neurological applications of pyrrolidine derivatives, offering a foundation for further exploration into cognitive disorder treatments (Lin et al., 1997).
Antimicrobial and Anticancer Activities
Abdel-megeed et al. (2012) synthesized diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates with significant antimicrobial and anticancer activities. These findings illustrate the broad bioactivity spectrum of pyridine derivatives, including pyrrolidine-linked compounds, in medicinal chemistry (Abdel-megeed et al., 2012).
Anti-proliferative Activity
Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives with significant in vitro anti-proliferative activities against human prostate cancer cells. This research adds to the understanding of pyrrolidine derivatives' potential in cancer therapy (Ince et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(propoxymethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO3/c1-2-7-21-10-12-5-6-19(9-12)16(20)11-22-15-4-3-13(17)8-14(15)18/h3-4,8,12H,2,5-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYBWHDJRIZDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)
![3-(5-methyl-2-furyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5510650.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)
![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)
![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)
![1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5510689.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)
![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)
